molecular formula C13H11ClN4OS B6170256 2-chloro-N-{[2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl]methyl}acetamide CAS No. 2639459-71-3

2-chloro-N-{[2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl]methyl}acetamide

Cat. No. B6170256
CAS RN: 2639459-71-3
M. Wt: 306.8
InChI Key:
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Description

2-Chloro-N-{[2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl]methyl}acetamide, commonly referred to as 2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide, is an organic compound with a molecular weight of 360.51 g/mol. It is a white crystalline solid with a melting point of 175-177 °C. It is soluble in water and ethanol. 2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and as a reagent in the synthesis of other compounds.

Scientific Research Applications

2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide has been studied for its potential applications in medicinal chemistry and organic synthesis. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied for its potential use as a reagent in the synthesis of other compounds.

Mechanism of Action

2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its concentration in the synapse. This can lead to an increase in the activity of the nervous system, which can have a variety of effects depending on the concentration of the compound and the target area of the brain.
Biochemical and Physiological Effects
2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of the nervous system, leading to increased alertness, improved cognitive performance, and enhanced motor coordination. In addition, it has been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to synthesize, which makes it a convenient reagent for use in organic synthesis reactions. On the other hand, it is not particularly stable, so it must be handled with care in order to avoid degradation.

Future Directions

2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide has a number of potential applications in the field of medicinal chemistry and organic synthesis. Further research is needed to explore the potential of this compound as an inhibitor of acetylcholinesterase and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to explore its potential as a reagent in the synthesis of other compounds. Additionally, further studies are needed to explore the biochemical and physiological effects of this compound and to identify any potential side effects. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory and anti-apoptotic agent.

Synthesis Methods

2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide can be synthesized in a two-step reaction. The first step involves the reaction of thiophen-3-yl-3H-imidazo[4,5-b]pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields 2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide. The second step involves the reaction of this compound with an amine such as dimethylamine in the presence of a base such as triethylamine. This reaction yields a new compound, N-dimethylamino-2-chloro-N-thiophen-3-yl-3H-imidazo[4,5-b]pyridin-7-ylmethylacetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-{[2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl]methyl}acetamide involves the reaction of 2-chloroacetamide with 2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carbaldehyde in the presence of a reducing agent to form the intermediate, which is then treated with methylamine to yield the final product.", "Starting Materials": [ "2-chloroacetamide", "2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carbaldehyde", "Reducing agent (e.g. sodium borohydride)", "Methylamine" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetamide in a suitable solvent (e.g. ethanol) and add 2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridine-7-carbaldehyde and a reducing agent (e.g. sodium borohydride).", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the crude product in a suitable solvent (e.g. ethanol) and add methylamine.", "Step 6: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 7: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the final product." ] }

CAS RN

2639459-71-3

Product Name

2-chloro-N-{[2-(thiophen-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl]methyl}acetamide

Molecular Formula

C13H11ClN4OS

Molecular Weight

306.8

Purity

95

Origin of Product

United States

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